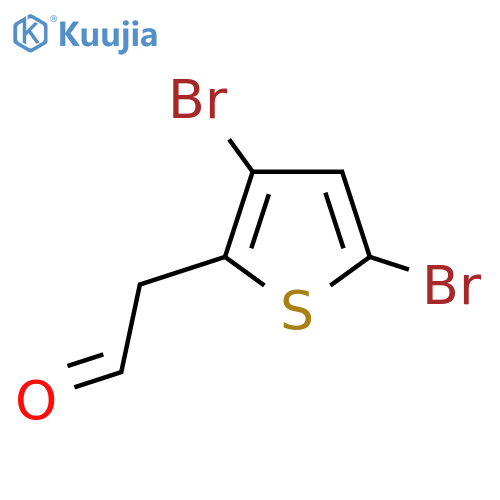

Cas no 2228577-27-1 (2-(3,5-dibromothiophen-2-yl)acetaldehyde)

2-(3,5-dibromothiophen-2-yl)acetaldehyde 化学的及び物理的性質

名前と識別子

-

- 2-(3,5-dibromothiophen-2-yl)acetaldehyde

- 2228577-27-1

- EN300-1935821

- SCHEMBL3230447

-

- インチ: 1S/C6H4Br2OS/c7-4-3-6(8)10-5(4)1-2-9/h2-3H,1H2

- InChIKey: XUNSCFCITMFIBO-UHFFFAOYSA-N

- ほほえんだ: BrC1C=C(SC=1CC=O)Br

計算された属性

- せいみつぶんしりょう: 283.83291g/mol

- どういたいしつりょう: 281.83496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 131

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 45.3Ų

- 疎水性パラメータ計算基準値(XlogP): 2.8

2-(3,5-dibromothiophen-2-yl)acetaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1935821-0.05g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-1.0g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 1g |

$1572.0 | 2023-06-02 | ||

| Enamine | EN300-1935821-5g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-0.1g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-10g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-2.5g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 2.5g |

$1650.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-0.25g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-0.5g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1935821-5.0g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 5g |

$4557.0 | 2023-06-02 | ||

| Enamine | EN300-1935821-10.0g |

2-(3,5-dibromothiophen-2-yl)acetaldehyde |

2228577-27-1 | 10g |

$6758.0 | 2023-06-02 |

2-(3,5-dibromothiophen-2-yl)acetaldehyde 関連文献

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855

-

Indah N. Kurniasih,Hua Liang,Sumit Kumar,Andreas Mohr,Sunil K. Sharma,Jürgen P. Rabe,Rainer Haag J. Mater. Chem. B, 2013,1, 3569-3577

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Gaolian Xu,Hang Zhao,Jonathan M. Cooper,Julien Reboud Chem. Commun., 2016,52, 12187-12190

-

Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364

-

Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909

-

Abdel Rahman Abdel Fattah,Sarah Mishriki,Tobias Kammann,Rakesh P. Sahu,Fei Geng Biomater. Sci., 2018,6, 683-694

-

Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654

-

Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028

2-(3,5-dibromothiophen-2-yl)acetaldehydeに関する追加情報

Introduction to 2-(3,5-dibromothiophen-2-yl)acetaldehyde (CAS No. 2228577-27-1)

2-(3,5-dibromothiophen-2-yl)acetaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 2228577-27-1, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound belongs to the thiophene derivative family, characterized by its brominated aromatic ring system and aldehyde functional group. The structural motif of 3,5-dibromothiophen-2-yl provides a unique platform for further chemical modifications, making it a valuable intermediate in the synthesis of complex molecules.

The aldehyde group in 2-(3,5-dibromothiophen-2-yl)acetaldehyde serves as a versatile handle for condensation reactions, such as Schiff base formations, which are pivotal in the development of metal-organic frameworks (MOFs) and coordination polymers. These materials have been extensively studied for their applications in catalysis, gas storage, and sensing technologies. Recent advancements in the field have highlighted the role of brominated thiophenes in enhancing the electronic properties of organic semiconductors, which are critical for next-generation electronic devices.

One of the most compelling aspects of 2-(3,5-dibromothiophen-2-yl)acetaldehyde is its potential in medicinal chemistry. The bromine atoms attached to the thiophene ring introduce electrophilic centers that can be selectively targeted in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions are fundamental in constructing biaryl structures, which are prevalent in many bioactive compounds. For instance, studies have demonstrated that derivatives of this compound can be used to synthesize kinase inhibitors, which are essential in treating various forms of cancer.

The pharmaceutical industry has been particularly interested in thiophene-based scaffolds due to their ability to modulate biological pathways effectively. 2-(3,5-dibromothiophen-2-yl)acetaldehyde has been explored as a precursor for developing antiviral and antibacterial agents. The bromine substituents facilitate further functionalization, allowing chemists to introduce diverse pharmacophores that can interact with specific targets on pathogens. For example, recent research has shown that certain analogs of this compound exhibit potent activity against drug-resistant strains of bacteria by inhibiting key metabolic enzymes.

In materials science, the electronic and optical properties of 2-(3,5-dibromothiophen-2-yl)acetaldehyde make it an attractive candidate for designing organic light-emitting diodes (OLEDs) and photovoltaic cells. The presence of bromine atoms enhances electron-withdrawing effects, which can improve charge transport properties. Researchers have reported that thin films derived from this compound exhibit high thermal stability and tunable emission wavelengths, making them suitable for use in flexible electronics and displays.

The synthesis of 2-(3,5-dibromothiophen-2-yl)acetaldehyde typically involves multi-step organic transformations starting from commercially available thiophene derivatives. The introduction of bromine atoms is often achieved through electrophilic aromatic substitution reactions using reagents such as N-bromosuccinimide (NBS). Subsequent oxidation and formylation steps yield the desired aldehyde functionality. Advances in synthetic methodologies have enabled more efficient and scalable production processes, reducing costs and improving yields.

One notable application of 2-(3,5-dibromothiophen-2-yl)acetaldehyde is in the field of polymer chemistry. Its incorporation into polymer backbones can lead to materials with enhanced mechanical strength and chemical resistance. These polymers are being investigated for use in aerospace applications where high performance under extreme conditions is required. Additionally, the bromine atoms serve as anchor points for further functionalization via polymerization techniques such as atom transfer radical polymerization (ATRP).

The environmental impact of using 2-(3,5-dibromothiophen-2-yl)acetaldehyde has also been a point of interest. While brominated compounds can offer superior performance characteristics, their environmental persistence must be carefully managed. Researchers are exploring green chemistry approaches to minimize waste and reduce hazardous byproducts during synthesis. For instance, catalytic methods that employ recyclable catalysts have been developed to enhance sustainability without compromising efficiency.

In conclusion,2-(3,5-dibromothiophen-2-yl)acetaldehyde (CAS No. 2228577-27-1) represents a versatile building block with broad applications across multiple scientific disciplines. Its unique structural features enable innovative approaches in drug discovery、material design,and sustainable chemistry。 As research continues to uncover new functionalities and applications,this compound is poised to remain at the forefront of scientific innovation.

2228577-27-1 (2-(3,5-dibromothiophen-2-yl)acetaldehyde) 関連製品

- 1805529-90-1(6-(Aminomethyl)-2-(difluoromethyl)-3-hydroxypyridine-4-acetonitrile)

- 1019603-65-6(4-Bromo-N-(2-fluorobenzyl)-2-methylaniline)

- 2228171-88-6(2-Methyl-3-(4-methyloxan-4-yl)propanoic acid)

- 2138370-15-5(tert-butyl N-{4-(aminomethyl)-5-methyl-1,3-thiazol-2-ylmethyl}carbamate)

- 33927-09-2(3,5-DIIODO-4(4'-METHOXYPHENOXY)BENZOIC ACID METHYL ESTER)

- 256651-55-5((2,6-dibromophenyl)methanesulfonyl chloride)

- 60531-36-4(4-(2-Aminoethyl)benzoic acid hydrochloride)

- 1341334-78-8(6-(2-methylbutan-2-yl)oxyhexane-1-sulfonyl chloride)

- 2012210-38-5(4-(2-chlorothiophen-3-yl)methyloxolan-3-ol)

- 2308229-40-3(N-(3-hydroxypyridin-2-yl)-2-methyl-3-(prop-2-enamido)butanamide)